2-chloro-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline hydrochloride
CAS No.: 1965309-59-4
Cat. No.: VC2873106
Molecular Formula: C13H17Cl2N
Molecular Weight: 258.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1965309-59-4 |
|---|---|
| Molecular Formula | C13H17Cl2N |
| Molecular Weight | 258.18 g/mol |
| IUPAC Name | 2-chloro-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride |
| Standard InChI | InChI=1S/C13H16ClN.ClH/c14-11-6-8-15-7-5-10-3-1-2-4-12(10)13(15)9-11;/h1-4,11,13H,5-9H2;1H |
| Standard InChI Key | SIUZPQNZRJXTAH-UHFFFAOYSA-N |
| SMILES | C1CN2CCC3=CC=CC=C3C2CC1Cl.Cl |
| Canonical SMILES | C1CN2CCC3=CC=CC=C3C2CC1Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
The compound 2-chloro-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline hydrochloride is a chlorinated heterocyclic compound belonging to the isoquinoline family. Its structural framework consists of a fused ring system with a chlorine substitution at the 2-position. The hydrochloride salt form is particularly important as it significantly enhances the compound's solubility in polar solvents, which is crucial for various research applications.
The molecular structure features a pyrido[2,1-a]isoquinoline scaffold with chlorine substitution. The parent compound without the hydrochloride has a slightly different molecular weight and formula. The hexahydro nomenclature indicates six hydrogen atoms added to specific positions in the structure, which affects its three-dimensional configuration and reactivity profile .
Chemical Identifiers and Nomenclature
The compound is identified through various standardized chemical identifiers that enable precise identification across chemical databases and research publications. These identifiers ensure consistency in referencing the compound in scientific literature and commercial catalogs.
Table 1: Chemical Identifiers of 2-Chloro-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline hydrochloride
| Identifier | Value |
|---|---|
| CAS Number | 1965309-59-4 |
| Molecular Formula | C13H17Cl2N |
| Molecular Weight | 258.18 g/mol |
| IUPAC Name | 2-chloro-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride |
| Standard InChI | InChI=1S/C13H16ClN.ClH/c14-11-6-8-15-7-5-10-3-1-2-4-12(10)13(15)9-11;/h1-4,11,13H,5-9H2;1H |
| Standard InChIKey | SIUZPQNZRJXTAH-UHFFFAOYSA-N |
| SMILES Notation | C1CN2CCC3=CC=CC=C3C2CC1Cl.Cl |
| PubChem Compound ID | 74889873 |
The parent compound (without hydrochloride) has a different CAS number (500549-14-4) and molecular formula (C13H16ClN) with a lower molecular weight of 221.73 g/mol . The discrepancy in molecular weight between the free base and the hydrochloride salt is due to the addition of HCl in the salt form.
Structural Features and Isomerism
The pyrido[2,1-a]isoquinoline scaffold represents a bicyclic system with distinct stereochemical properties. The compound contains multiple stereogenic centers, particularly at position 11b, which contributes to its three-dimensional structure and potential stereoisomerism. This structural complexity may influence its binding interactions in biological systems and its reactivity in chemical transformations.
The chlorine substituent at position 2 serves as a versatile functional handle for further chemical modifications, making this compound valuable as a building block in synthetic organic chemistry. The presence of the tertiary nitrogen in the structure also provides opportunities for additional derivatizations through quaternization or coordination with metals.
Physical and Chemical Properties
The physical and chemical properties of 2-chloro-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline hydrochloride significantly influence its handling, storage, and applications in research settings. As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form, which is particularly advantageous for biological assays and pharmaceutical research.
The high price point for relatively small quantities (50 mg for £243.37) suggests that this compound requires complex synthesis procedures or specialized handling, which is consistent with its sophisticated chemical structure .
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